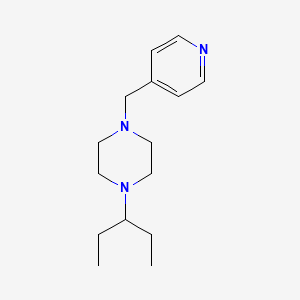
2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE is a fluorinated quinoline derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly electronegative and chemically stable. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Fluorinated Groups:
Coupling with Phenylamine: The final step involves coupling the fluorinated quinoline derivative with phenylamine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
科学研究应用
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE has several scientific research applications:
Pharmaceuticals: Due to its fluorinated structure, it may be used in the development of drugs with enhanced metabolic stability and bioavailability.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides due to its chemical stability and bioactivity.
Materials Science: It can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application, such as inhibition of enzymes in pharmaceuticals or disruption of biological pathways in agrochemicals.
相似化合物的比较
Similar Compounds
- N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-METHYLAMINE
- N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-ETHYLAMINE
Uniqueness
N-[2-(1,1,2,2,2-PENTAFLUOROETHYL)-3-(TRIFLUOROMETHYL)-4-QUINOLYL]-N-PHENYLAMINE is unique due to its specific combination of fluorinated groups and the quinoline core. This combination imparts distinct chemical and biological properties, such as enhanced stability, bioavailability, and binding affinity, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
属性
分子式 |
C18H10F8N2 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
2-(1,1,2,2,2-pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C18H10F8N2/c19-16(20,18(24,25)26)15-13(17(21,22)23)14(27-10-6-2-1-3-7-10)11-8-4-5-9-12(11)28-15/h1-9H,(H,27,28) |
InChI 键 |
SZFAOSWPNABWRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)C(C(F)(F)F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)

![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B10880943.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880946.png)
![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880956.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880957.png)
methanone](/img/structure/B10880962.png)
methanone](/img/structure/B10880967.png)
![{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10880973.png)

![6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880984.png)
![Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)
![N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10880996.png)
